molecular formula C23H26N4O4S2 B2963612 4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1019102-78-3

4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2963612
CAS No.: 1019102-78-3
M. Wt: 486.61
InChI Key: MPHBBKGLDZBRTP-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a structurally complex small molecule characterized by a benzamide core substituted with a diethylsulfamoyl group at the 4-position. The molecule further incorporates a thieno[3,4-c]pyrazol bicyclic system, which is functionalized with a p-tolyl (4-methylphenyl) group and a 5-oxido moiety. The diethylsulfamoyl group may enhance lipophilicity and influence pharmacokinetic properties, while the thieno-pyrazol system could contribute to π-π stacking interactions in biological environments .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-4-26(5-2)33(30,31)19-12-8-17(9-13-19)23(28)24-22-20-14-32(29)15-21(20)25-27(22)18-10-6-16(3)7-11-18/h6-13H,4-5,14-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHBBKGLDZBRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O4S2C_{21}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of approximately 458.55 g/mol. The structure includes a sulfamoyl group and a thieno-pyrazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H22N4O4S2
Molecular Weight458.55 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that similar compounds induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The sulfamoyl group present in this compound is known to enhance anti-inflammatory activity. Studies have demonstrated that sulfamoyl-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that this compound may also possess similar anti-inflammatory effects.

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Kinases : Thieno[3,4-c]pyrazoles have been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : The compound may promote apoptosis by activating intrinsic apoptotic pathways.
  • Modulation of Immune Responses : The presence of the sulfamoyl group may modulate immune responses by affecting cytokine production.

Case Studies

  • Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with thieno[3,4-c]pyrazole derivatives resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of sulfamoyl-containing compounds significantly reduced inflammatory markers and improved clinical scores compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound often differ in substituents on the benzamide or thieno-pyrazol moieties. A closely related compound, 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), serves as a key comparator . Below is a detailed analysis of their properties and hypothetical functional differences:

Table 1: Structural and Hypothetical Property Comparison

Property 4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Molecular Formula C₂₄H₂₇N₃O₃S₂ C₂₃H₁₉BrN₂O₂S
Molecular Weight (g/mol) ~469 ~467
Key Substituent Diethylsulfamoyl (-SO₂N(C₂H₅)₂) Bromo (-Br)
Polarity Moderate (sulfonamide: polar; diethyl groups: hydrophobic) Low (bromine: hydrophobic)
Hypothetical LogP ~3.5 (estimated) ~4.2 (estimated)
Hydrogen Bonding Capacity High (sulfonamide and 5-oxido groups) Moderate (5-oxido group only)
Potential Bioactivity Enhanced enzyme inhibition (sulfonamide-driven interactions) Halogen-bonding capabilities (bromo-driven interactions)

Key Observations

In contrast, the bromo substituent increases hydrophobicity, favoring lipid bilayer penetration but reducing aqueous solubility . The sulfonamide moiety may enhance hydrogen bonding with biological targets (e.g., enzymes like carbonic anhydrase), whereas bromine could facilitate halogen bonding in protein-ligand interactions.

Molecular Weight and Steric Effects :

  • Both compounds have similar molecular weights, but the diethylsulfamoyl group adds steric bulk, which might influence binding pocket accessibility in target proteins.

Synthetic Utility :

  • The bromo analog could serve as a precursor for further functionalization (e.g., Suzuki coupling), while the sulfonamide derivative represents a terminal modification with specific pharmacological intent.

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